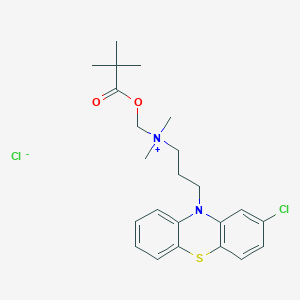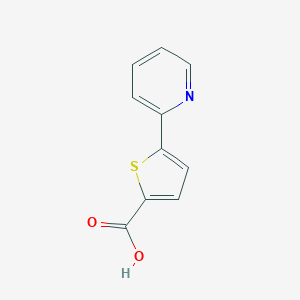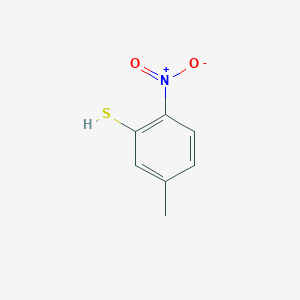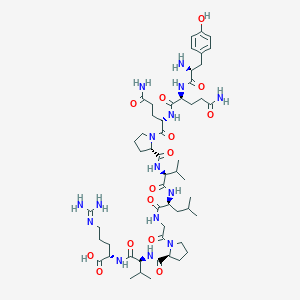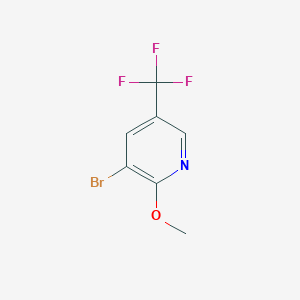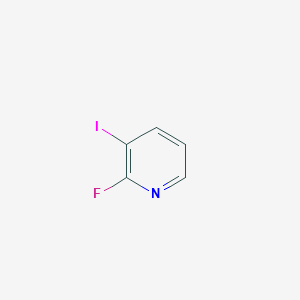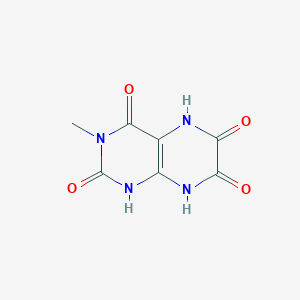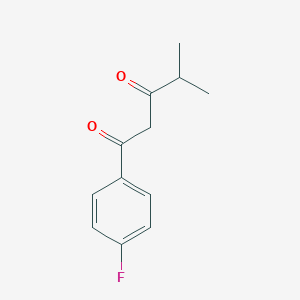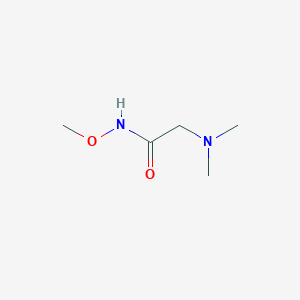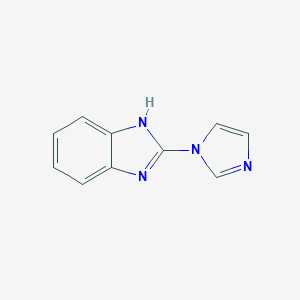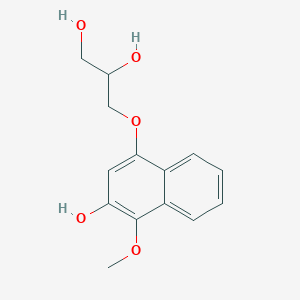
4,5,11-Trimethyl-5H-quinindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,11-Trimethyl-5H-quinindoline, also known as TMQ or Nitroxoline, is a nitrogen-containing heterocyclic compound that has been widely studied for its potential applications in various fields such as medicine, chemistry, and biology. TMQ is a derivative of the quinoline family, which is known for its diverse biological activities.
Mechanism Of Action
The mechanism of action of 4,5,11-Trimethyl-5H-quinindoline is complex and varies depending on the specific application. In general, 4,5,11-Trimethyl-5H-quinindoline exerts its biological activities by binding to specific target molecules, such as enzymes, receptors, or nucleic acids, and modulating their functions. For example, 4,5,11-Trimethyl-5H-quinindoline has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. 4,5,11-Trimethyl-5H-quinindoline has also been found to inhibit the activity of human telomerase, which is a key enzyme for cell immortalization and cancer development.
Biochemical And Physiological Effects
4,5,11-Trimethyl-5H-quinindoline has been found to have various biochemical and physiological effects, depending on the specific application. In general, 4,5,11-Trimethyl-5H-quinindoline has been found to induce DNA damage, apoptosis, and cell cycle arrest in cancer cells, while sparing normal cells. 4,5,11-Trimethyl-5H-quinindoline has also been found to inhibit the growth and virulence of various pathogenic bacteria, viruses, and fungi. 4,5,11-Trimethyl-5H-quinindoline has also been found to modulate the expression and activity of various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell survival, inflammation, and immunity.
Advantages And Limitations For Lab Experiments
4,5,11-Trimethyl-5H-quinindoline has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity. 4,5,11-Trimethyl-5H-quinindoline is also relatively easy to synthesize and purify, and it is stable under various conditions. However, 4,5,11-Trimethyl-5H-quinindoline also has several limitations for lab experiments, including its poor solubility in water, its potential interference with other reagents or assays, and its limited availability or accessibility in some regions.
Future Directions
4,5,11-Trimethyl-5H-quinindoline has several potential future directions for research and development, including the following:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of 4,5,11-Trimethyl-5H-quinindoline.
2. Exploration of the structure-activity relationship of 4,5,11-Trimethyl-5H-quinindoline and its analogs to identify more potent and selective compounds.
3. Elucidation of the molecular mechanism of action of 4,5,11-Trimethyl-5H-quinindoline and its analogs, using advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling.
4. Evaluation of the pharmacokinetics and pharmacodynamics of 4,5,11-Trimethyl-5H-quinindoline and its analogs in animal models and clinical trials, to assess their safety, efficacy, and toxicity.
5. Development of new applications of 4,5,11-Trimethyl-5H-quinindoline and its analogs in various fields, such as nanotechnology, materials science, and environmental science.
In conclusion, 4,5,11-Trimethyl-5H-quinindoline is a nitrogen-containing heterocyclic compound that has been widely studied for its potential applications in various fields such as medicine, chemistry, and biology. 4,5,11-Trimethyl-5H-quinindoline has several advantages and limitations for lab experiments, and it has several potential future directions for research and development. 4,5,11-Trimethyl-5H-quinindoline is a promising compound that deserves further investigation and exploitation.
Synthesis Methods
4,5,11-Trimethyl-5H-quinindoline can be synthesized by various methods, including the Skraup reaction, the Pfitzinger reaction, and the Bischler-Napieralski reaction. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid. The Pfitzinger reaction involves the condensation of an o-aminoaryl ketone with an aldehyde, followed by cyclization with an acid catalyst. The Bischler-Napieralski reaction involves the condensation of an o-aminoaryl ketone with a haloketone or a haloester, followed by cyclization with an acid catalyst. Each method has its own advantages and disadvantages, and the choice of method depends on the specific application.
Scientific Research Applications
4,5,11-Trimethyl-5H-quinindoline has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology. In medicine, 4,5,11-Trimethyl-5H-quinindoline has been found to have antibacterial, antiviral, antifungal, and anticancer activities. In chemistry, 4,5,11-Trimethyl-5H-quinindoline has been used as a reagent for the detection and determination of various metal ions. In biology, 4,5,11-Trimethyl-5H-quinindoline has been used as a fluorescent probe for the detection of DNA and RNA.
properties
CAS RN |
125157-97-3 |
|---|---|
Product Name |
4,5,11-Trimethyl-5H-quinindoline |
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4,5,11-trimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C18H16N2/c1-11-7-6-9-13-12(2)16-14-8-4-5-10-15(14)19-18(16)20(3)17(11)13/h4-10H,1-3H3 |
InChI Key |
HUXZBSAFJLGENC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
Other CAS RN |
125157-97-3 |
synonyms |
4,5,11-Trimethyl-5H-quinindoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



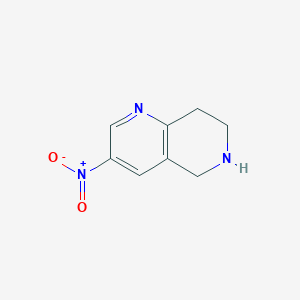
![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
